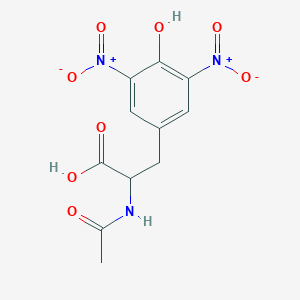
n-Acetyl-3,5-dinitrotyrosine
Descripción general
Descripción
N-Acetyl-3,5-dinitrotyrosine is a useful research compound. Its molecular formula is C11H11N3O8 and its molecular weight is 313.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Enzymatic Reactions : A study on the reactivity of tyrosine and its derivatives, including 3-nitrotyrosine and 3,5-dinitrotyrosine, found that these compounds do not exhibit reactivity in certain acylation reactions. This understanding contributes to knowledge about the specificity of tyrosine phosphorylation in biological systems (Martin, Wu, Jakes, & Graves, 1990).
Coordination Compounds and Nonlinear Optical Properties : Research on the coordination compounds of 3,5-dinitrotyrosine with metals like Nd3+, Mn2+, and Pb2+ revealed that these compounds exhibit significant second harmonic generation (SHG) properties. This finding indicates potential applications in nonlinear optical materials (Ye, Li, Wu, Song, Wang, Zhao, Xiong, & Xue, 2005).
Transamination of Thyroid Hormones : A soluble enzyme from rabbit liver was found to catalyze the transamination of 3,5-dinitrotyrosine, along with thyroid hormones like triiodothyronine and thyroxine. This suggests a role for 3,5-dinitrotyrosine in thyroid hormone metabolism (Hechtman, Schimmel, & Soffer, 1971).
Drug-Protein Conjugation and Metabolic Fate : A study on the metabolic fate of drug-protein conjugates showed that 3H-dinitrophenyl groups, similar in structure to 3,5-dinitrotyrosine, are excreted as N2-acetyl-N6-DNP-lysine, indicating a pathway for drug-protein conjugate metabolism (Kitteringham, Maggs, Newby, & Park, 1985).
Post-Translational Modifications in Proteins : The acetylation of amino acids, including tyrosine derivatives, plays a significant role in various biological processes. Studies on acetylation modifications, such as N-acetylcytidine in mRNA, emphasize the importance of acetylation in regulating molecular functions (Arango et al., 2018).
Pharmacogenetics and Drug Metabolism : Research into the genetic basis of drug N-acetylation, which includes compounds like 3,5-dinitrotyrosine, reveals significant variations in acetylation capacity among individuals. This has implications for personalized medicine and drug therapy (Grant, Mörike, Eichelbaum, & Meyer, 1990).
Propiedades
IUPAC Name |
2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKZKLOBRPCKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-00-4 | |
| Record name | NSC83259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7739363.png)
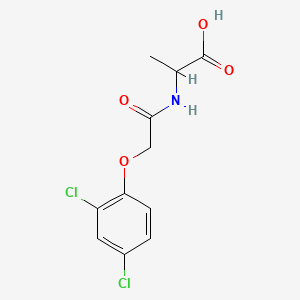
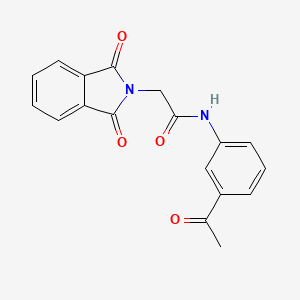
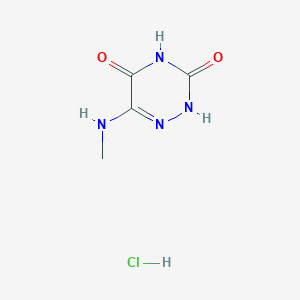
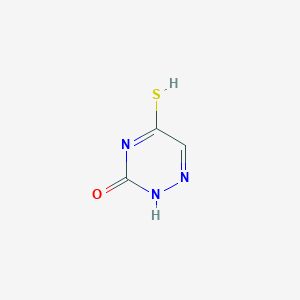

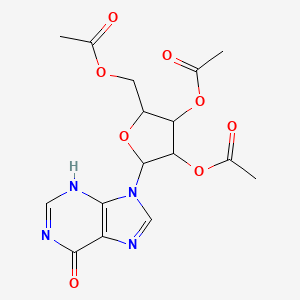


![[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate](/img/structure/B7739428.png)

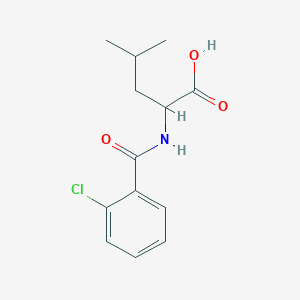
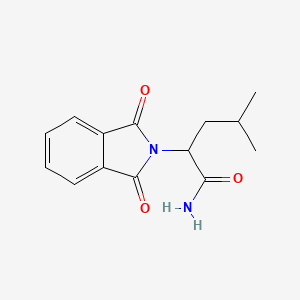
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)
